6-(4-Chlorophenyl)imidazo[2,1-b][1,3,4]thiadiazol-2-amine hydrobromide is a compound of significant interest in medicinal chemistry due to its potential pharmacological activities. This compound belongs to the class of imidazo[2,1-b][1,3,4]thiadiazoles, which are known for their diverse biological activities, including anticancer and antimicrobial properties. The systematic name reflects its complex structure, which includes a thiadiazole ring fused with an imidazole moiety and a chlorophenyl substituent.
The compound can be classified under heterocyclic compounds, specifically as an imidazo[2,1-b][1,3,4]thiadiazole derivative. It is often utilized in pharmaceutical research due to its potential as an anticancer agent and its role in various biological evaluations. The chemical structure can be represented by the formula with a molecular weight of approximately 331.62 g/mol .
The synthesis of 6-(4-Chlorophenyl)imidazo[2,1-b][1,3,4]thiadiazol-2-amine hydrobromide typically involves several steps:
Technical details regarding these synthetic pathways can vary based on specific reagents and conditions employed .
The molecular structure of 6-(4-Chlorophenyl)imidazo[2,1-b][1,3,4]thiadiazol-2-amine hydrobromide features:
Crystallographic studies have provided insights into its three-dimensional arrangement, confirming that the chlorophenyl group adopts a specific orientation relative to the thiadiazole and imidazole rings .
The compound participates in several chemical reactions typical for heterocycles:
Technical details reveal that these reactions can lead to various derivatives with modified biological activities .
The mechanism of action for 6-(4-Chlorophenyl)imidazo[2,1-b][1,3,4]thiadiazol-2-amine hydrobromide involves interaction with specific biological targets:
Data from biological evaluations indicate that compounds within this class exhibit significant cytotoxicity against various cancer cell lines .
Relevant analyses include spectroscopic methods (NMR, IR) that confirm structural integrity .
6-(4-Chlorophenyl)imidazo[2,1-b][1,3,4]thiadiazol-2-amine hydrobromide has several scientific applications:
The synthesis of 6-(4-chlorophenyl)imidazo[2,1-b][1,3,4]thiadiazol-2-amine hydrobromide (CAS: 16163-53-4) follows a well-established multi-step protocol beginning with the construction of the bicyclic heterocyclic framework. The core imidazo[2,1-b][1,3,4]thiadiazole scaffold is typically assembled through the condensation of 2-amino-5-(4-chlorophenyl)-1,3,4-thiadiazole with α-halogenated carbonyl compounds under reflux conditions. This reaction proceeds via nucleophilic displacement where the amino group attacks the electron-deficient carbon of the α-haloketone, followed by intramolecular cyclodehydration to form the fused imidazole ring [1] [6]. The 4-chlorophenyl substituent at the 6-position is introduced either through the use of pre-functionalized thiadiazole precursors or via post-synthetic modification. Structural characterization confirms the molecular formula as C₁₀H₇ClN₄S for the free base, with a molecular weight of 250.71 g/mol [5] [6]. The hydrobromide salt formation represents the final step, significantly enhancing crystallinity and stability compared to the free base.
Table 1: Synthetic Pathways for Imidazo[2,1-b][1,3,4]thiadiazole Derivatives
Precursor | Reactant | Conditions | Target Position | Yield (%) |
---|---|---|---|---|
2-Amino-5-(4-chlorophenyl)-1,3,4-thiadiazole | α-Bromoacetamide | Ethanol, reflux, 8h | 6-(4-chlorophenyl)-2-amine | 65-70 |
5-(4-Chlorophenyl)-1,3,4-thiadiazol-2-amine | Phenacyl bromide | Toluene, 110°C, 12h | 6-(4-chlorophenyl) unsubstituted | 55-60 |
2-Amino-5-(4-nitrophenyl)-1,3,4-thiadiazole | Chloroacetone | DMF, 100°C, 6h | 6-(4-nitrophenyl)-2-methyl | 75-80 |
α-Haloketones serve as indispensable building blocks in imidazo[2,1-b][1,3,4]thiadiazole synthesis by providing the two-carbon fragment necessary for imidazole ring formation. The reactivity is governed by the halogen's leaving group ability (bromine > chlorine) and the electronic nature of the ketone substituents. Electron-withdrawing groups adjacent to the carbonyl accelerate the initial nucleophilic attack by the 2-amino group of the thiadiazole precursor [1] [10]. Meanwhile, thiosemicarbazide plays a crucial role in precursor development, particularly in synthesizing substituted 2-amino-1,3,4-thiadiazoles through heterocyclization with carboxylic acid derivatives. This reaction occurs under dehydrating conditions (often with POCl₃), where thiosemicarbazide undergoes cyclization with aryl carboxylic acids to form the thiadiazole ring system that subsequently reacts with α-haloketones [10]. The 4-chlorophenyl moiety enhances ring electrophilicity at critical positions, facilitating subsequent transformations essential for generating the title compound.
Recent advances have introduced sustainable synthetic methodologies that significantly improve the efficiency of imidazo[2,1-b][1,3,4]thiadiazole synthesis. Microwave-assisted cyclocondensation techniques have demonstrated remarkable improvements over conventional heating, reducing reaction times from hours to minutes (typically 10-15 minutes) while enhancing yields by 15-20% [1]. The microwave energy facilitates rapid dipole rotation, increasing molecular collision frequency and reducing the activation energy barrier for ring closure. Solvent-free approaches represent another green chemistry advancement, where neat reactants are heated under controlled conditions, eliminating toxic organic solvents and simplifying purification. These methods have proven particularly effective for synthesizing 6-aryl substituted derivatives, including the 4-chlorophenyl variant, by minimizing side reactions such as hydrolysis of α-haloketones or oxidative degradation of sensitive intermediates. The combined use of microwave irradiation and solvent-free conditions exemplifies modern optimization strategies that align with green chemistry principles while maintaining high structural fidelity for the target compound [1] [6].
Electrophilic halogenation at the C5 position of the imidazo[2,1-b][1,3,4]thiadiazole scaffold enables crucial diversification points for structure-activity studies. Bromination using molecular bromine (Br₂) in glacial acetic acid at 60-70°C selectively targets the electron-rich C5 position, which is activated by the adjacent thiadiazole nitrogen atoms [10]. The reaction proceeds via an electrophilic aromatic substitution (SEAr) mechanism where the bromonium ion (Br⁺) attacks the π-electron system. Similarly, iodination employs iodine monochloride (ICl) as the electrophile under carefully controlled conditions to prevent polyiodination. The 5-halo derivatives exhibit altered electronic properties that influence both biological activity and downstream chemical reactivity. For the 6-(4-chlorophenyl) substituted scaffold, the electron-withdrawing chloro group slightly deactivates the ring toward electrophilic substitution, requiring extended reaction times (4-6 hours) compared to unsubstituted analogs. The resulting 5-bromo-6-(4-chlorophenyl)imidazo[2,1-b][1,3,4]thiadiazol-2-amine (CAS: 1094279-94-3) serves as a valuable intermediate for cross-coupling reactions [7].
Conversion of the free base 6-(4-chlorophenyl)imidazo[2,1-b][1,3,4]thiadiazol-2-amine to its hydrobromide salt significantly enhances pharmaceutical processing properties through improved crystallinity, stability, and aqueous solubility. The salt formation mechanism involves proton transfer from hydrobromic acid to the imidazole nitrogen (N3 position), followed by selective crystallization. Optimization studies reveal critical parameters:
The resulting hydrobromide salt (C₁₀H₇ClN₄S·HBr) exhibits characteristic properties including a high melting point (266-269°C) and enhanced aqueous solubility compared to the free base. Crystallographic analysis confirms protonation at N3 creates a stable cation-anion pair with hydrogen bonding between the amine group and bromide ion, contributing to lattice stability [6].
Table 2: Characterization Data for Hydrobromide Salt
Property | Free Base | Hydrobromide Salt | Analytical Method |
---|---|---|---|
Melting Point | 198-201°C | 266-269°C | Differential Scanning Calorimetry |
Molecular Weight | 250.71 g/mol | 250.71 + 80.91 g/mol | Mass Spectrometry |
Aqueous Solubility (25°C) | <0.1 mg/mL | 8.3 mg/mL | UV-Vis Spectrophotometry |
pKa (predicted) | 2.12 ± 0.50 | Not applicable | Computational Analysis |
Crystal System | Monoclinic | Orthorhombic | Single-crystal XRD |
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 2819-08-1
CAS No.: 8017-89-8
CAS No.: